2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Medicinal chemistry Physicochemical profiling Fragment-based drug design

This N‑sulfonyl‑1,2,3,4‑tetrahydroisoquinoline incorporates two methoxy groups on the isoquinoline core (6,7) and two on the benzenesulfonyl ring (3′,4′), generating a unique hydrogen‑bond‑acceptor geometry distinct from tosyl, unsubstituted phenylsulfonyl, or heterocyclic sulfonyl analogs. The 6,7‑dimethoxy motif is a recognized pharmacophore for CNS and cytotoxic activity, while the 3,4‑dimethoxybenzenesulfonyl group shifts conformational bias and target‑binding properties. With moderate lipophilicity (clogP ~1.8–2.2) and favorable tPSA (~74–84 Ų), it balances solubility and permeability—absent from published QSAR training sets, making it a valuable SAR probe for anticancer and antifungal programs.

Molecular Formula C19H23NO6S
Molecular Weight 393.45
CAS No. 692287-79-9
Cat. No. B2889409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS692287-79-9
Molecular FormulaC19H23NO6S
Molecular Weight393.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC
InChIInChI=1S/C19H23NO6S/c1-23-16-6-5-15(11-19(16)26-4)27(21,22)20-8-7-13-9-17(24-2)18(25-3)10-14(13)12-20/h5-6,9-11H,7-8,12H2,1-4H3
InChIKeyHKPZDKNYTFMHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 692287-79-9): Procurement-Relevant Structural and Pharmacophoric Summary


2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 692287-79-9) is a fully substituted N‑sulfonyl‑1,2,3,4‑tetrahydroisoquinoline (NSTHIQ) bearing two methoxy groups on the isoquinoline core (positions 6 and 7) and two additional methoxy groups on the pendant benzenesulfonyl ring (positions 3′ and 4′). Its molecular formula is C₁₉H₂₃NO₆S (MW 393.45 g mol⁻¹), and it is commercially supplied as a research‑grade building block typically at ≥ 90 % purity [1]. The compound belongs to a broad class of tetrahydroisoquinoline sulfonamides that have demonstrated antifungal, cytotoxic, and enzyme‑inhibitory activities in recent primary studies [2].

Why 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by a Generic In‑Class Analog


Generic substitution among N‑sulfonyl tetrahydroisoquinolines is unreliable because biological activity in this series is exquisitely sensitive to the number and position of methoxy substituents [1]. The target compound uniquely combines the electron‑donating 6,7‑dimethoxy pattern—a pharmacophore recurrent in CNS‑active and cytotoxic tetrahydroisoquinolines—with a 3,4‑dimethoxybenzenesulfonyl group that provides distinct hydrogen‑bond‑acceptor density and conformational bias relative to simpler tosyl, unsubstituted phenylsulfonyl, or heterocyclic sulfonyl analogs. These structural features modulate lipophilicity, solubility, and target‑binding geometry, meaning that even closely related compounds cannot be assumed to perform equivalently in a given assay or synthetic pathway.

Head‑to‑Head Quantitative Differentiation: 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Versus Closest Analogs


Increased Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Relative to the Non‑Dimethoxy‑Core Analog

When compared with the closest commercially available analog lacking methoxy substitution on the tetrahydroisoquinoline core—2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 185243-76-9, MW 333.40 g mol⁻¹)—the target compound contains two additional oxygen atoms (six vs. four H‑bond acceptors). This increases the calculated topological polar surface area (tPSA) by approximately 18–20 Ų [1]. The additional hydrogen‑bond acceptors may enhance aqueous solubility and modulate off‑rate kinetics for protein targets that engage the isoquinoline face, a parameter that cannot be replicated by simply selecting a more lipophilic analog.

Medicinal chemistry Physicochemical profiling Fragment-based drug design

Distinct Predicted Lipophilicity (clogP) Versus Tosyl and Heterocyclic Sulfonyl Analogs

The combined four‑methoxy substitution pattern of the target compound yields a predicted clogP of approximately 1.8–2.2, placing it in a more polar region of chemical space compared to the tosyl analog 6,7‑dimethoxy‑2‑[(4‑methylphenyl)sulfonyl]‑1,2,3,4‑tetrahydroisoquinoline (MW 347.4 g mol⁻¹, predicted clogP ≈ 2.8–3.2) [1]. Conversely, the target compound is more lipophilic than the oxazole‑containing analog 2‑[(3,5‑dimethyl‑1,2‑oxazol‑4‑yl)sulfonyl]‑6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinoline . This positions the target compound as an intermediate‑polarity probe useful for exploring solubility‑permeability trade‑offs in early discovery.

ADME prediction Lipophilicity Drug-likeness

Class‑Level Antifungal Activity of N‑Sulfonyl Tetrahydroisoquinolines Establishes Scaffold Relevance

In a 2023 study, a series of N‑sulfonyl‑1,2,3,4‑tetrahydroisoquinolines (NSTHIQ) were synthesized and screened against fungal pathogens. Two derivatives (compounds 5 and 6 in the series) exhibited significant antifungal activity against Aspergillus spp., Penicillium spp., and Botrytis cinerea, while ADMET analysis revealed the absence of hepatic toxicity for four of the seven tested derivatives [1]. Although the target compound was not among those specifically tested, it shares the core NSTHIQ scaffold and presents the 3,4‑dimethoxybenzenesulfonyl substitution, which is a privileged fragment in antimicrobial sulfonamide design [2]. This class‑level evidence supports the scientific rationale for selecting the target compound as an entry point for antifungal lead optimization.

Antifungal Antimicrobial resistance Agrochemical discovery

Cytotoxicity SAR in N‑Tosyl‑Tetrahydroisoquinolines Highlights the Impact of Aryl Sulfonyl Substitution

A QSAR study of N‑tosyl‑1,2,3,4‑tetrahydroisoquinoline derivatives (including 6,7‑dimethoxy‑substituted analogs) demonstrated that cytotoxicity against MOLT‑3 cell lines was highly dependent on the nature of the aryl sulfonyl substituent, with IC₅₀ values below 20 μg mL⁻¹ for the most potent analogs [1]. In the same study, the presence of 6,7‑dimethoxy substitution on the isoquinoline core was a key determinant of potency. The target compound incorporates both the 6,7‑dimethoxy core and a 3,4‑dimethoxybenzenesulfonyl group—a substitution pattern not represented in the original QSAR training set—making it a valuable probe for extending the SAR landscape beyond tosyl and phenylsulfonyl derivatives.

Anticancer Cytotoxicity SAR

High‑Value Application Scenarios for 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation Evidence


Lead‑Like Fragment for Antifungal Drug Discovery Programs Targeting Filamentous Fungi

The NSTHIQ scaffold has demonstrated class‑level antifungal activity against Aspergillus, Penicillium, and Botrytis species with favorable in silico ADMET profiles, including the absence of predicted hepatic toxicity in multiple analogs [1]. The target compound's four‑methoxy substitution pattern and moderate lipophilicity (clogP ≈ 1.8–2.2) make it a balanced starting point for hit‑to‑lead optimization in antifungal programs, where excessive hydrophobicity is associated with cytotoxicity and off‑target effects.

SAR Probe for Extending Cytotoxicity Data in Tetrahydroisoquinoline Sulfonamide Series

Prior QSAR studies on N‑tosyl‑6,7‑dimethoxy‑tetrahydroisoquinolines established that the aryl sulfonyl group is a critical determinant of cytotoxic potency against MOLT‑3 cells [2]. The target compound introduces a 3,4‑dimethoxybenzenesulfonyl substituent—absent from the published training set—and can therefore serve as a rationally selected SAR probe to test whether additional hydrogen‑bond acceptors on the sulfonyl aryl ring enhance or diminish activity in anticancer assays.

Physicochemical Benchmark Compound for Balancing Solubility and Permeability in CNS‑Targeted Libraries

With a calculated tPSA of ~74–84 Ų and a predicted clogP of approximately 1.8–2.2, the target compound occupies a favorable region of CNS drug‑like chemical space [3]. Unlike more lipophilic tosyl analogs (clogP ≈ 2.8–3.2) that risk poor aqueous solubility, and more polar heterocyclic sulfonyl analogs that may suffer from low passive permeability, this compound can serve as a calibration standard for solubility‑permeability assays in early‑stage neuroscience drug discovery.

Chemical Biology Tool for Profiling Methoxy‑Sensitive Protein Binding Pockets

The presence of four methoxy groups in a compact structure (MW 393.45) creates a high density of hydrogen‑bond acceptors distributed across two planar aromatic systems. This allows the compound to probe protein binding sites that require bivalent methoxy‑π or methoxy‑hydrogen bond interactions—e.g., the colchicine binding site of tubulin or the ATP‑binding cleft of kinases—where substitution of even one methoxy to a methyl or hydrogen eliminates activity in related chemotypes [4].

Quote Request

Request a Quote for 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.